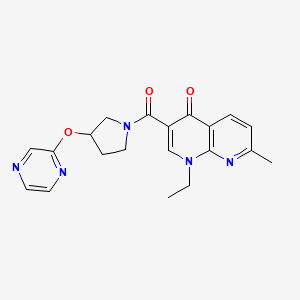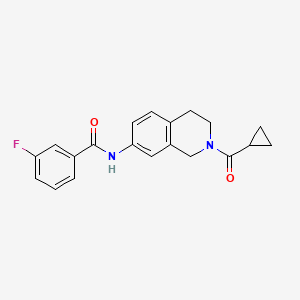
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is an intricate organic compound noted for its unique structure, which includes a cyclopropanecarbonyl group, a tetrahydroisoquinoline ring system, and a fluorobenzamide moiety. This combination of functional groups renders it an intriguing candidate for various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with commercially available substrates such as 3-fluorobenzamide and 1,2,3,4-tetrahydroisoquinoline.
Formation of Cyclopropanecarbonyl Derivative: : An initial step involves the cyclopropanecarbonylation of 1,2,3,4-tetrahydroisoquinoline. This is often achieved using cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine under anhydrous conditions.
Coupling Reaction: : The resulting cyclopropanecarbonylated tetrahydroisoquinoline intermediate is then coupled with 3-fluorobenzamide using coupling agents such as EDCI or HATU in an appropriate solvent like DMF.
Purification: : The final product is usually purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm its structure.
Industrial Production Methods: Scaling up the synthesis for industrial purposes may involve optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors, and employing large-scale purification techniques such as recrystallization or preparative HPLC.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the tetrahydroisoquinoline ring, potentially forming quinoline derivatives.
Reduction: : Reduction reactions may target the carbonyl groups, reducing them to alcohols under conditions using hydrogenation catalysts like Pd/C.
Substitution: : The fluorine atom on the benzamide moiety may participate in nucleophilic aromatic substitution reactions under suitable conditions.
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: : Sodium methoxide (NaOMe), ammonia (NH3).
Oxidation: : Quinoline derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Amine or ether derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
In Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules, useful in organic synthesis and catalysis research.
In Biology: Due to its structural complexity, it can act as a ligand in the study of receptor binding, particularly in the investigation of G-protein coupled receptors or ion channels.
In Medicine: Potential therapeutic applications include its exploration as a scaffold for designing new pharmacologically active molecules, particularly in neurological disorders due to the presence of the tetrahydroisoquinoline motif.
In Industry: The compound finds applications in the development of new materials and catalysts. Its unique functional groups allow for modifications that can lead to novel industrial products.
Wirkmechanismus
Molecular Targets and Pathways: The exact mechanism of action depends on the context of its use. In a biological setting, it may interact with specific proteins or enzymes, altering their activity. The presence of the tetrahydroisoquinoline ring suggests potential interactions with dopaminergic or serotonergic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(2-(Cyclopentanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide: : Similar in structure but with a cyclopentanecarbonyl group instead of cyclopropanecarbonyl.
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide: : Differing by the position of the fluorine atom on the benzamide ring.
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chlorobenzamide: : Fluorine replaced with chlorine, affecting its reactivity and potential biological activity.
Highlighting Uniqueness: N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide stands out due to the specific positioning of the fluorine atom, which can influence its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.
This compound's combination of features makes it a valuable asset for scientific research and industrial applications, opening doors to new discoveries and innovations.
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-3-1-2-15(10-17)19(24)22-18-7-6-13-8-9-23(12-16(13)11-18)20(25)14-4-5-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQXAACERJCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
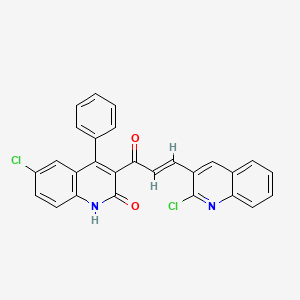
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
![1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2418720.png)
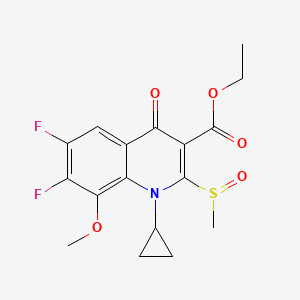
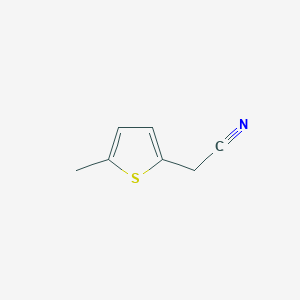
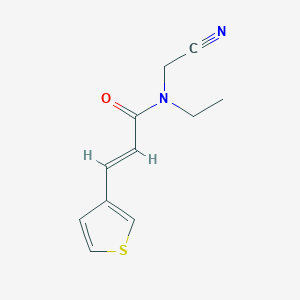
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)

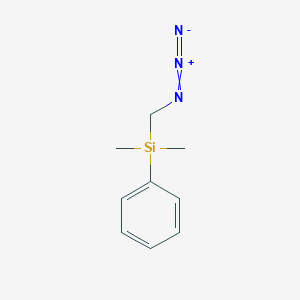
![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)

![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)
